(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound’s structure features a chiral (S)-configured backbone, a tert-butoxy group at the C4 position, and a carboxylic acid terminus. The tert-butoxy group enhances solubility in organic solvents and provides steric protection to the β-carbon during peptide elongation .
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820583-73-0 | |
| Record name | (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the tert-Butoxy Group: The carboxyl group of the amino acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment and continuous flow reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the product’s purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Ester Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Sulfuric Acid: Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC): and : Used for peptide coupling reactions.
Major Products Formed
Free Amino Acid: Formed after Fmoc deprotection.
Free Carboxylic Acid: Formed after ester hydrolysis.
Peptide Chains: Formed after coupling reactions with other amino acids.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the synthesis of peptides for studying enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in side-chain substituents, stereochemistry, and functional groups. Key parameters include synthetic yield, optical purity ([α]D), solubility, and applications.
Substituent Variations in the Side Chain
Tert-Butoxy vs. Piperidin-1-yl
- Target Compound : The tert-butoxy group (C4) provides steric bulk and hydrophobicity, facilitating purification via reverse-phase chromatography.
- (S)-3-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid hydrochloride (7): Substituent: Piperidin-1-yl (basic, cyclic amine). Optical purity: [α]20D = +2.3 (c = 1.2 in DMF). Yield: 95%. Key Difference: The piperidin-1-yl group introduces basicity, altering solubility in acidic aqueous conditions. This modification is useful for targeting charged interactions in peptide-drug conjugates .
Tert-Butoxy vs. Aromatic Groups
- (S)-3-((Fmoc)amino)-4-(furan-2-yl)butanoic acid: Substituent: Furan-2-yl (aromatic, electron-rich). However, it may reduce stability under strong acidic conditions compared to the tert-butoxy group .
- (S)-3-((Fmoc)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid: Substituent: 4-Trifluoromethylphenyl (strongly electron-withdrawing). Key Difference: The CF3 group increases hydrophobicity and metabolic stability, making it suitable for protease-resistant peptide motifs .
Tert-Butoxy vs. Alkyl/Aminoalkyl Chains
- (S)-2-((Fmoc)amino)-5-((2-cyanoethyl)(methyl)amino)pentanoic acid hydrochloride (2q): Substituent: 2-cyanoethyl-methylamino (polar, nitrile-functionalized). Optical purity: [α]20D = −7.9 (c = 0.5 in DMF). Yield: 89%. Key Difference: The cyanoethyl group introduces polarity and hydrogen-bonding capacity, useful for modulating peptide conformation .
Stereochemical and Functional Modifications
Enantiomeric Comparisons
- (R)-3-((Fmoc)amino)-4-(4-(tert-butyl)phenyl)butanoic acid: Stereochemistry: R-configuration at C3. Key Difference: The enantiomer exhibits mirrored optical activity ([α]D values) and may display altered binding kinetics in chiral environments, such as enzyme-active sites .
Methylation of the Amino Group
- (S)-2-((Fmoc)(methyl)amino)-4-((Boc)amino)butanoic acid: Modification: Methylation at the α-amino nitrogen. Key Difference: N-methylation reduces hydrogen-bonding capacity and enhances membrane permeability, a critical feature in blood-brain barrier-penetrating peptides .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies supported by diverse research findings.
Chemical Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy substituent, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 415.45 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Fluorenyl Group | Fluorenyl Group |
| Tert-butoxy Group | Tert-butoxy Group |
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amine : The amine group is protected using an Fmoc group.
- Formation of Tert-butoxy Moiety : Tert-butoxy derivatives are synthesized.
- Coupling Reaction : The protected amine is coupled with the tert-butoxy-acetic acid derivative using coupling reagents like EDCI or DCC.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorenone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Effects
The compound's structural features suggest potential anticancer properties. Fluorenone derivatives are known to act as topoisomerase inhibitors, which are crucial in cancer treatment as they interfere with DNA replication and repair processes . The introduction of specific substituents can enhance the antiproliferative activity against cancer cells.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The fluorenylmethoxycarbonyl group may protect the amino group during chemical reactions, while the tert-butoxy group can modulate enzyme activity.
- Binding Interactions : The compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Case Studies
- Antimicrobial Activity Assessment : A study assessed the antimicrobial efficacy of fluorenone derivatives against multiple strains, revealing that specific structural modifications significantly enhanced their inhibitory effects .
- Antiproliferative Studies : Another research focused on the antiproliferative activity of fluorenone derivatives against cancer cell lines, demonstrating that certain compounds exhibited IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The compound is typically synthesized via stepwise protection of amino and carboxyl groups. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is introduced to protect the amino group during peptide coupling, while the tert-butoxy group protects the carboxyl moiety. Stereochemical control is achieved using enantiomerically pure starting materials or chiral auxiliaries. Reaction conditions (e.g., low temperature, anhydrous solvents) minimize racemization. Post-synthesis, chiral HPLC or polarimetry validates enantiopurity .
Q. Why is the Fmoc group preferred over other protecting groups in the synthesis of this compound?
- Methodological Answer : The Fmoc group is base-labile, allowing selective deprotection under mild conditions (e.g., piperidine in DMF) without affecting acid-labile tert-butoxy groups. This orthogonality is critical for sequential peptide synthesis. Additionally, Fmoc’s UV activity facilitates monitoring via HPLC .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirms molecular weight and purity (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- NMR Spectroscopy : ¹H/¹³C NMR verifies structural integrity, including tert-butoxy (δ ~1.2 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm).
- Chiral HPLC : Ensures enantiomeric excess >98% .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Despite limited toxicity data, treat as a Category 4 acute toxin (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats. Avoid strong acids/bases to prevent hazardous decomposition. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics by enhancing energy transfer. For example, coupling reactions using HATU/DIPEA in DMF under microwave conditions (50–80°C, 10–20 min) achieve >90% yield vs. 12–24 hours conventionally. Monitor reaction progress via TLC/LC-MS to optimize parameters .
Q. What strategies enable orthogonal deprotection of Fmoc and tert-butoxy groups in complex peptide assemblies?
- Methodological Answer :
- Fmoc Deprotection : 20% piperidine in DMF (5–10 min, RT).
- tert-Butoxy Deprotection : TFA/DCM (1:4 v/v, 1–2 h, 0°C).
- Sequential Example : After Fmoc removal, neutralize with DIEA before TFA treatment to prevent side reactions. Validate using MALDI-TOF MS .
Q. How does the tert-butoxy substituent influence the compound’s solubility and bioactivity in peptide conjugates?
- Methodological Answer : The tert-butoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. However, it reduces aqueous solubility, necessitating DMSO/cosolvent systems for in vitro assays. In bioactive peptides, this group stabilizes β-turn conformations, as shown in CD spectroscopy studies .
Q. What computational methods predict the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Density Functional Theory (DFT) models optimize coupling efficiency by calculating activation energies for Fmoc deprotection and amide bond formation. Molecular dynamics simulations assess steric effects of the tert-butoxy group on resin loading (e.g., Wang resin vs. Rink amide) .
Contradictions & Limitations
- Toxicity Data : While some SDS classify the compound as Category 4 for acute toxicity, others note insufficient data. Assume worst-case handling until further testing .
- Synthetic Yields : Microwave-assisted methods improve yields but may require optimization for scale-up due to energy dispersion issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
